2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide
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Overview
Description
2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoropyridine moiety, which is known for its significant biological activities and its role in medicinal chemistry.
Preparation Methods
The synthesis of 2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide typically involves multiple steps, including the preparation of intermediates and the final coupling reaction. One common synthetic route involves the reaction of 5-fluoropyridine-2-carboxylic acid with appropriate amines under specific conditions to form the desired product. The reaction conditions often include the use of coupling agents such as EDCI or DCC, and the reactions are typically carried out in solvents like DMF or DCM .
Chemical Reactions Analysis
2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs for various diseases.
Industry: The compound is used in the development of new materials and in the study of chemical processes
Mechanism of Action
The mechanism of action of 2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety plays a crucial role in binding to these targets, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide can be compared with other similar compounds, such as:
- 2-amino-N-(5-chloropyridin-2-yl)-2-methylpropanamide
- 2-amino-N-(5-bromopyridin-2-yl)-2-methylpropanamide
- 2-amino-N-(5-iodopyridin-2-yl)-2-methylpropanamide These compounds share a similar core structure but differ in the halogen substituent on the pyridine ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and potential applications .
Properties
IUPAC Name |
2-amino-N-(5-fluoropyridin-2-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c1-9(2,11)8(14)13-7-4-3-6(10)5-12-7/h3-5H,11H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJGCBQXVIKSIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NC=C(C=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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